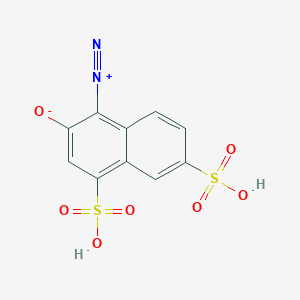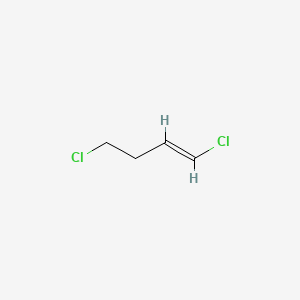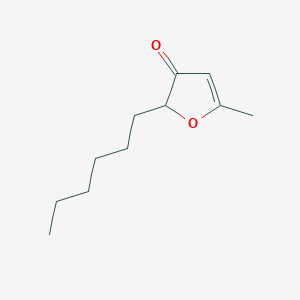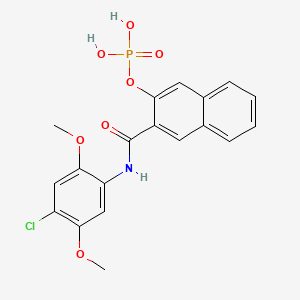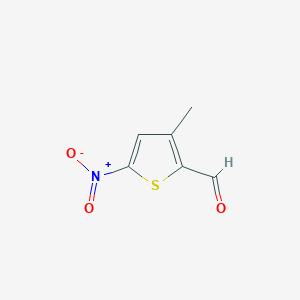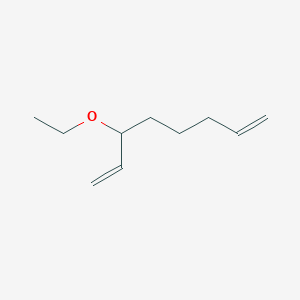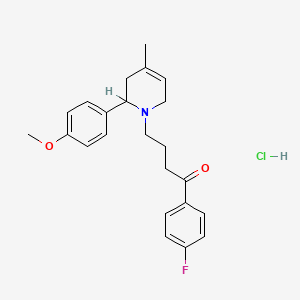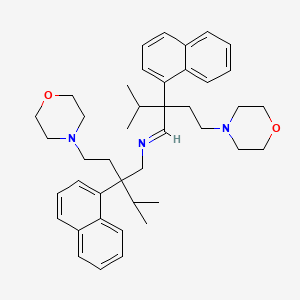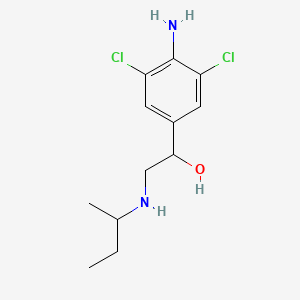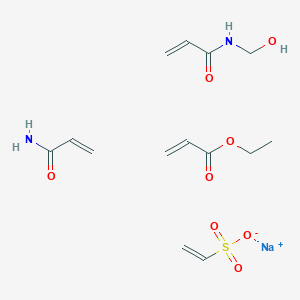![molecular formula C15H18ClNO2 B14681155 N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H18ClNO2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclohexanecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide typically involves the acylation of 4-chloro-2-aminophenyl with cyclohexanecarbonyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis .
類似化合物との比較
Similar Compounds
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Similar structure but with an additional chloro group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclohexane ring.
N-(5-chloro-2-hydroxy-phenyl)-acetamide: Contains a hydroxyl group instead of a cyclohexanecarbonyl group
Uniqueness
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide is unique due to its specific combination of a chloro-substituted phenyl ring and a cyclohexanecarbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC名 |
N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,18) |
InChIキー |
ZHLJKKPVSQJBGS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




